2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a benzoyl group substituted with chlorine and fluorine atoms. The presence of these substituents imparts distinct chemical properties, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then subjected to further reactions, including the formation of the spirocyclic structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The presence of chlorine and fluorine atoms allows for substitution reactions, where these atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure and reactivity make it a useful tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane include other spirocyclic molecules with benzoyl groups substituted with halogens. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRIJKJKZHAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3Cl)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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